
(3aS,4R,6S,6aR)-rel-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3aS,4R,6S,6aR)-rel-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol, also known as this compound, is a useful research compound. Its molecular formula is C₈H₁₅NO₃ and its molecular weight is 173.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Transformation
Carbocyclic Sinefungin The compound (3aS,4R,6S,6aR)-rel-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol serves as a starting point for the synthesis of carbocyclic sinefungin, an important molecule with diverse potential applications. The synthesis involves an 18-step preparation, demonstrating its complexity and the potential for generating various analogs by altering the heterocyclic base and the amino acid side chain (Yin, Zhao, & Schneller, 2007).
C-Nucleoside Synthesis The compound also serves as a cyclopentyl unit in the preparation of C-5′-nor-3-deazaaristeromycin diastereomeric analogues. The synthesis involves constructing a fused imidazo unit between the cyclopentyl ring and a dichloropyrazine. This synthesis pathway is notable for its use of the compound as a scaffold for building complex nucleoside analogs (Ye & Schneller, 2014).
Intermediate for Carbocyclic Nucleosides The compound is a key intermediate in the synthesis of carbocyclic nucleosides, which are significant in pharmaceutical chemistry. The synthesis involves a catalytic dihydroxylation and a subsequent lactam ring-opening reaction. This process highlights the compound's role in the synthesis of adenosine agonists, a class of compounds with various therapeutic applications (Bannister et al., 1997).
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3aS,4R,6S,6aR)-rel-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol involves the conversion of a cyclic ketone to a cyclic alcohol through a reduction reaction, followed by the introduction of an amino group through a reductive amination reaction.", "Starting Materials": [ "Cyclic ketone (3aS,4R,6S,6aR)-rel-2,2-dimethyl-3a,4,5,6,6a,7-hexahydro-1H-cyclopenta[d]oxazole-4,6-dione", "Sodium borohydride", "Ammonium chloride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Dissolve the cyclic ketone in ethanol and add sodium borohydride to the solution", "Stir the mixture at room temperature for several hours until the reduction reaction is complete", "Add hydrochloric acid to the mixture to quench the excess sodium borohydride", "Extract the product with ethyl acetate and dry over anhydrous sodium sulfate", "Concentrate the solution to obtain the cyclic alcohol", "Dissolve the cyclic alcohol in ethanol and add ammonium chloride and sodium cyanoborohydride to the solution", "Stir the mixture at room temperature for several hours until the reductive amination reaction is complete", "Add hydrochloric acid to the mixture to quench the excess sodium cyanoborohydride", "Extract the product with ethyl acetate and dry over anhydrous sodium sulfate", "Concentrate the solution to obtain the final product, (3aS,4R,6S,6aR)-rel-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol" ] } | |
Numéro CAS |
88756-83-6 |
Formule moléculaire |
C₈H₁₅NO₃ |
Poids moléculaire |
173.21 |
Synonymes |
(3aα,4α,6α,6aα)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol; (3aα,4α,6α,6aα)-(±)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


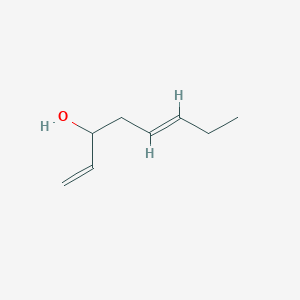
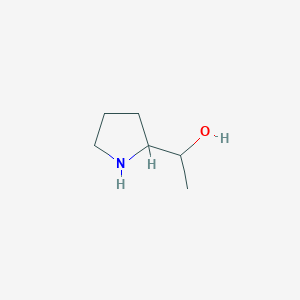
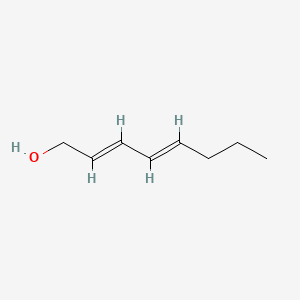
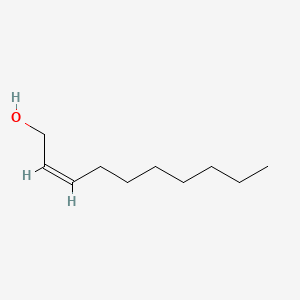
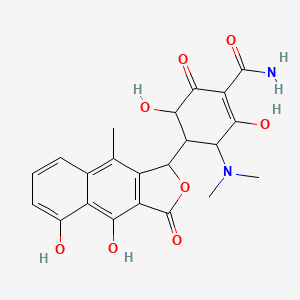

![4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoic acid;5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoic acid](/img/structure/B1147781.png)


